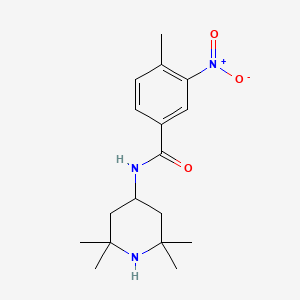
4-methyl-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves multi-step organic reactions, starting from basic building blocks like benzamides and piperidine derivatives. For instance, the synthesis of various benzamide derivatives, including those substituted with piperidine groups, often involves condensation reactions, amide bond formation, and nitration steps to introduce the nitro group (Hussain et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a benzamide core, with a nitro group at one position and a piperidinyl group substituted at another. The presence of these groups can significantly affect the molecule's electronic distribution, conformational stability, and intermolecular interactions, as evidenced by studies on similar compounds (Sugimoto et al., 1990).
Chemical Reactions and Properties
Compounds like 4-methyl-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide can undergo various chemical reactions, including hydrolysis of the amide bond, reduction of the nitro group, and nucleophilic substitution reactions at the piperidine moiety. The reactivity of such compounds is influenced by the electron-withdrawing or donating effects of the substituents (Ashimori et al., 1991).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and crystallinity, can vary widely depending on the specific substituents and their positions on the benzamide ring. For instance, the introduction of nitro and alkyl groups can significantly affect the compound's hydrophobicity and solubility in different solvents (Khatiwora et al., 2013).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are also determined by the nature of the substituents. The nitro group is an electron-withdrawing group that can decrease the basicity of nearby nitrogen atoms, while the piperidinyl group can engage in hydrogen bonding and other non-covalent interactions (Smith & Wermuth, 2010).
特性
IUPAC Name |
4-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-11-6-7-12(8-14(11)20(22)23)15(21)18-13-9-16(2,3)19-17(4,5)10-13/h6-8,13,19H,9-10H2,1-5H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNMZRYDDZINLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(aminocarbonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5651572.png)

![(3R*,4S*)-4-cyclopropyl-1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5651576.png)
![N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5651588.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(cyclopropylsulfonyl)piperidin-3-yl]propanamide](/img/structure/B5651608.png)
![1-(diphenylmethyl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5651623.png)
![N-(2-fluorophenyl)-3-{1-[(8-methoxy-2-quinolinyl)methyl]-3-piperidinyl}propanamide](/img/structure/B5651628.png)
![1-benzyl-4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5651636.png)
![(3aR*,9bR*)-7-methoxy-2-[3-(1H-pyrazol-1-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5651651.png)

![(3aS*,6aS*)-2-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5651665.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5651669.png)